Pdp-EA

Catalog No.
S538864
CAS No.
861891-72-7
M.F
C25H43NO3
M. Wt
405.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pdp-EA

CAS Number

861891-72-7

Product Name

Pdp-EA

IUPAC Name

N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide

Molecular Formula

C25H43NO3

Molecular Weight

405.6 g/mol

InChI

InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28)

InChI Key

BIOVSNWTCKRADD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO

Solubility

Soluble in DMSO

Synonyms

PDP-EA

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO

Description

The exact mass of the compound Pdp-EA is 405.3243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pdp-EA, or 1-(2-(4-(dimethylamino)phenyl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, is a synthetic compound that belongs to the class of imidazole derivatives. It is characterized by its unique structure, which includes an imidazole ring and a urea moiety. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and materials science.

  • The exact mechanism by which Pdp-EA activates FAAH is still under investigation [, ].
  • However, it is believed to interact with the FAAH enzyme in a way that increases its ability to hydrolyze (break down) endocannabinoids [].
  • As Pdp-EA is a recent discovery, information on its safety profile is limited.
  • Further research is required to assess its potential toxicity, flammability, and reactivity.
Typical of imidazole and urea derivatives. These reactions include:

  • Nucleophilic Substitution: The presence of the urea group allows for nucleophilic attack, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings in Pdp-EA can undergo electrophilic substitution, which is common for compounds containing electron-donating groups like dimethylamino.
  • Decomposition Reactions: Under specific conditions, Pdp-EA may decompose into simpler compounds, particularly when exposed to strong acids or bases.

These reactions highlight the compound's versatility and potential for further functionalization.

Pdp-EA exhibits promising biological activities, particularly in the realm of pharmacology. Studies have indicated that it possesses:

  • Anticancer Properties: Preliminary research suggests that Pdp-EA can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Enzyme Inhibition: Pdp-EA may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

These biological activities underline its significance in medicinal chemistry.

The synthesis of Pdp-EA typically involves multi-step processes that can include:

  • Formation of the Imidazole Ring: Starting from readily available precursors, the imidazole ring is synthesized through cyclization reactions.
  • Urea Formation: The urea moiety is introduced via a reaction between isocyanates and amines.
  • Final Coupling Reaction: The complete structure is assembled through coupling reactions involving the imidazole and urea components.

These methods allow for the efficient production of Pdp-EA with high purity.

Pdp-EA has several applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for new drugs targeting cancer and bacterial infections.
  • Material Science: Its unique chemical properties make it useful in developing advanced materials with specific functionalities.
  • Agricultural Chemistry: There is potential for Pdp-EA to be utilized in agrochemicals, particularly as a pesticide or herbicide.

These applications highlight the compound's versatility and importance in research and industry.

Interaction studies involving Pdp-EA focus on its binding affinity with various biological targets. Key findings include:

  • Protein Binding: Research indicates that Pdp-EA binds effectively to certain proteins, which may mediate its biological effects.
  • Receptor Interactions: Studies have shown that it interacts with specific receptors involved in cellular signaling pathways, suggesting mechanisms for its pharmacological effects.
  • Metabolic Pathway Engagement: Investigations into how Pdp-EA affects metabolic pathways reveal insights into its potential therapeutic uses.

These studies are crucial for understanding how Pdp-EA functions at a molecular level.

Pdp-EA shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
1-(2-(4-(dimethylamino)phenyl)-1H-imidazol-1-yl)propane-2-oneImidazole DerivativeContains a ketone group
4-(trifluoromethyl)anilineAromatic AmineLacks the imidazole ring
2-(4-(dimethylamino)phenyl)-1H-imidazoleImidazole DerivativeDoes not contain the urea moiety

Pdp-EA's unique combination of an imidazole ring and a urea group distinguishes it from these similar compounds, particularly regarding its biological activity and potential applications.

Molecular Composition and Formula (C₂₅H₄₃NO₃)

PDP-EA is a phenoxyacyl-ethanolamide derivative with a molecular weight of 405.61 g/mol. Its molecular formula, C₂₅H₄₃NO₃, reflects a hydrophobic pentadecylphenoxy chain linked to a hydrophilic ethanolamide group via an acetamide bridge. The compound’s structure is optimized for interacting with FAAH’s active site, facilitating its role in modulating endocannabinoid metabolism.

Table 1: Molecular Properties of PDP-EA

PropertyValueSource
Molecular FormulaC₂₅H₄₃NO₃
Molecular Weight405.61 g/mol
CAS Registry Number861891-72-7

Stereochemical Analysis: SMILES and InChI Representations

The stereochemical configuration of PDP-EA is defined by its SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) notations. These representations clarify the compound’s atomic connectivity and spatial arrangement:

  • SMILES: CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO
  • InChI: InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28)
  • InChIKey: BIOVSNWTCKRADD-UHFFFAOYSA-N

The pentadecyl chain (C₁₅H₃₁) contributes to the molecule’s lipophilicity, while the ethanolamide moiety enhances water solubility through hydrogen bonding.

Physicochemical Properties: Solubility, Density, and Stability

Solubility

PDP-EA exhibits limited aqueous solubility but dissolves readily in organic solvents:

  • Dimethyl sulfoxide: 50 mg/mL (123.27 mM)
  • Ethanol: 50 mg/mL (123.27 mM)
  • Water: <0.1 mg/mL (predicted)

The compound’s amphiphilic nature allows it to penetrate lipid membranes while retaining partial solubility in polar solvents.

Density

Experimental density measurements report a value of 1.0 ± 0.1 g/cm³ at 25°C. This low density aligns with its predominantly hydrocarbon-based structure.

Stability

PDP-EA remains stable under recommended storage conditions:

  • Short-term: -4°C for 1–2 weeks
  • Long-term: -20°C for 1–2 years
  • Degradation: Susceptible to hydrolysis under strongly acidic or alkaline conditions due to its acetamide bond.

Table 2: Physicochemical Profile of PDP-EA

PropertyValueSource
Solubility in DMSO50 mg/mL
Density1.0 ± 0.1 g/cm³
Storage Temperature-20°C (long-term)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

405.32429423 g/mol

Monoisotopic Mass

405.32429423 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Cojutti P, Giangreco M, Isola M, Pea F. Limited sampling strategies for determining the area under the plasma concentration-time curve for isoniazid might be a valuable approach for optimizing treatment in adult patients with tuberculosis. Int J Antimicrob Agents. 2017 May 8. pii: S0924-8579(17)30143-7. doi: 10.1016/j.ijantimicag.2017.01.036. [Epub ahead of print] PubMed PMID: 28495479.
2: Malekzad H, Mirshekari H, Sahandi Zangabad P, Moosavi Basri SM, Baniasadi F, Sharifi Aghdam M, Karimi M, Hamblin MR. Plant protein-based hydrophobic fine and ultrafine carrier particles in drug delivery systems. Crit Rev Biotechnol. 2017 Apr 24:1-21. doi: 10.1080/07388551.2017.1312267. [Epub ahead of print] PubMed PMID: 28434263.
3: Pea F, Cojutti PG, Baraldo M. A 10-Year Experience of Therapeutic Drug Monitoring (TDM) of Linezolid in a Hospital-wide Population of Patients Receiving Conventional Dosing: Is there Enough Evidence for Suggesting TDM in the Majority of Patients? Basic Clin Pharmacol Toxicol. 2017 Apr 17. doi: 10.1111/bcpt.12797. [Epub ahead of print] PubMed PMID: 28419737.
4: Saturnino C, Popolo A, Ramunno A, Adesso S, Pecoraro M, Plutino MR, Rizzato S, Albinati A, Marzocco S, Sala M, Iacopetta D, Sinicropi MS. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives. Molecules. 2017 Apr 11;22(4). pii: E616. doi: 10.3390/molecules22040616. PubMed PMID: 28398240.
5: Crombie KM, Brellenthin AG, Hillard CJ, Koltyn KF. Endocannabinoid and Opioid System Interactions in Exercise-Induced Hypoalgesia. Pain Med. 2017 Apr 6. doi: 10.1093/pm/pnx058. [Epub ahead of print] PubMed PMID: 28387833.
6: Figueira J, Gouveia-Figueira S, Öhman C, Lif Holgerson P, Nording ML, Öhman A. Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva. J Pharm Biomed Anal. 2017 Jun 5;140:295-300. doi: 10.1016/j.jpba.2017.03.037. Epub 2017 Mar 22. PubMed PMID: 28380387.
7: Gabrielsson L, Gouveia-Figueira S, Häggström J, Alhouayek M, Fowler CJ. The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. Pharmacol Res Perspect. 2017 Feb 27;5(2):e00300. doi: 10.1002/prp2.300. eCollection 2017 Apr. PubMed PMID: 28357126; PubMed Central PMCID: PMC5368964.
8: Zilani MN, Sultana T, Asabur Rahman SM, Anisuzzman M, Islam MA, Shilpi JA, Hossain MG. Chemical composition and pharmacological activities of Pisum sativum. BMC Complement Altern Med. 2017 Mar 27;17(1):171. doi: 10.1186/s12906-017-1699-y. PubMed PMID: 28347309; PubMed Central PMCID: PMC5368943.
9: Guida F, Luongo L, Boccella S, Giordano ME, Romano R, Bellini G, Manzo I, Furiano A, Rizzo A, Imperatore R, Iannotti FA, D'Aniello E, Piscitelli F, Sca Rossi F, Cristino L, Di Marzo V, de Novellis V, Maione S. Palmitoylethanolamide induces microglia changes associated with increased migration and phagocytic activity: involvement of the CB2 receptor. Sci Rep. 2017 Mar 23;7(1):375. doi: 10.1038/s41598-017-00342-1. PubMed PMID: 28336953; PubMed Central PMCID: PMC5428303.
10: Brotini S, Schievano C, Guidi L. Ultra-micronized palmitoylethanolamide: an efficacious adjuvant therapy for Parkinson's disease. CNS Neurol Disord Drug Targets. 2017 Mar 21. doi: 10.2174/1871527316666170321124949. [Epub ahead of print] PubMed PMID: 28325153.
11: Guida F, Boccella S, Iannotta M, De Gregorio D, Giordano C, Belardo C, Romano R, Palazzo E, Scafuro MA, Serra N, de Novellis V, Rossi F, Maione S, Luongo L. Palmitoylethanolamide Reduces Neuropsychiatric Behaviors by Restoring Cortical Electrophysiological Activity in a Mouse Model of Mild Traumatic Brain Injury. Front Pharmacol. 2017 Mar 6;8:95. doi: 10.3389/fphar.2017.00095. eCollection 2017. PubMed PMID: 28321191; PubMed Central PMCID: PMC5337754.
12: Henry RJ, Kerr DM, Flannery LE, Killilea M, Hughes EM, Corcoran L, Finn DP, Roche M. Pharmacological inhibition of FAAH modulates TLR-induced neuroinflammation, but not sickness behaviour: An effect partially mediated by central TRPV1. Brain Behav Immun. 2017 May;62:318-331. doi: 10.1016/j.bbi.2017.02.016. Epub 2017 Feb 22. PubMed PMID: 28237711.
13: Xu QX, Yang YH, Geng J, Zhai ZG, Gong JN, Li JF, Tang X, Wang C. Clinical Study of Acute Vasoreactivity Testing in Patients with Chronic Thromboembolic Pulmonary Hypertension. Chin Med J (Engl). 2017 Feb 20;130(4):382-391. doi: 10.4103/0366-6999.199829. PubMed PMID: 28218209; PubMed Central PMCID: PMC5324372.
14: Rizzello CG, Verni M, Bordignon S, Gramaglia V, Gobbetti M. Hydrolysate from a mixture of legume flours with antifungal activity as an ingredient for prolonging the shelf-life of wheat bread. Food Microbiol. 2017 Jun;64:72-82. doi: 10.1016/j.fm.2016.12.003. Epub 2016 Dec 26. PubMed PMID: 28213038.
15: Woźniak A, Formela M, Bilman P, Grześkiewicz K, Bednarski W, Marczak Ł, Narożna D, Dancewicz K, Mai VC, Borowiak-Sobkowiak B, Floryszak-Wieczorek J, Gabryś B, Morkunas I. The Dynamics of the Defense Strategy of Pea Induced by Exogenous Nitric Oxide in Response to Aphid Infestation. Int J Mol Sci. 2017 Feb 5;18(2). pii: E329. doi: 10.3390/ijms18020329. PubMed PMID: 28165429; PubMed Central PMCID: PMC5343865.
16: Toopcham T, Mes JJ, Wichers HJ, Yongsawatdigul J. Immunomodulatory activity of protein hydrolysates derived from Virgibacillus halodenitrificans SK1-3-7 proteinase. Food Chem. 2017 Jun 1;224:320-328. doi: 10.1016/j.foodchem.2016.12.041. Epub 2016 Dec 16. PubMed PMID: 28159274.
17: Gerspach C, Imhasly S, Gubler M, Naegeli H, Ruetten M, Laczko E. Altered plasma lipidome profile of dairy cows with fatty liver disease. Res Vet Sci. 2017 Feb;110:47-59. doi: 10.1016/j.rvsc.2016.10.001. Epub 2016 Oct 5. PubMed PMID: 28159237.
18: Larssen P, Wik L, Czarnewski P, Eldh M, Löf L, Ronquist KG, Dubois L, Freyhult E, Gallant CJ, Oelrich J, Larsson A, Ronquist G, Villablanca EJ, Landegren U, Gabrielsson S, Kamali-Moghaddam M. Tracing Cellular Origin of Human Exosomes Using Multiplex Proximity Extension Assays. Mol Cell Proteomics. 2017 Mar;16(3):502-511. doi: 10.1074/mcp.M116.064725. Epub 2017 Jan 22. PubMed PMID: 28111361; PubMed Central PMCID: PMC5341009.
19: Boullis A, Fassotte B, Sarles L, Lognay G, Heuskin S, Vanderplanck M, Bartram S, Haubruge E, Francis F, Verheggen FJ. Elevated Carbon Dioxide Concentration Reduces Alarm Signaling in Aphids. J Chem Ecol. 2017 Feb;43(2):164-171. doi: 10.1007/s10886-017-0818-z. Epub 2017 Jan 17. PubMed PMID: 28097605.
20: Lauková A, Kandričáková A, Pleva P, Buňková L, Ščerbová J. Effect of lantibiotic gallidermin against biogenic amine-producing faecal staphylococci from ostriches and pheasants. Folia Microbiol (Praha). 2017 May;62(3):229-235. doi: 10.1007/s12223-017-0492-0. Epub 2017 Jan 13. PubMed PMID: 28084600.

Explore Compound Types